molecular formula C2H5N4+ B11727757 4H-1,2,4-triazol-4-aminium

4H-1,2,4-triazol-4-aminium

Cat. No.: B11727757
M. Wt: 85.09 g/mol
InChI Key: FMCUPJKTGNBGEC-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

4H-1,2,4-Triazol-4-aminium is a nitrogen-rich heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This compound is known for its versatile chemical properties and significant biological activities, making it a valuable scaffold in medicinal chemistry and various industrial applications .

Chemical Reactions Analysis

Types of Reactions: 4H-1,2,4-Triazol-4-aminium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4H-1,2,4-Triazol-4-aminium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-1,2,4-triazol-4-aminium involves its ability to interact with biological receptors through hydrogen bonding and dipole interactions. The compound can inhibit enzymes and disrupt cellular processes, leading to its antimicrobial and antifungal effects. Molecular targets include enzymes involved in cell wall synthesis and metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 4H-1,2,4-Triazol-4-aminium is unique due to its high nitrogen content and versatile reactivity, making it a valuable scaffold for drug design and industrial applications. Its ability to form stable complexes with various biological targets sets it apart from other similar compounds .

Properties

IUPAC Name

1H-1,2,4-triazol-4-ium-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4/c3-6-1-4-5-2-6/h1-2H,3H2/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCUPJKTGNBGEC-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=[N+](C=NN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5N4+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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